6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, pyrazolyl, and isoxazolo-pyridine moieties
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of a hydrazine derivative with an appropriate diketone.
Construction of the isoxazole ring: This step often involves the cyclization of a nitrile oxide with an alkyne.
Coupling reactions: The final assembly of the compound involves coupling the pyrazole and isoxazole intermediates under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced compounds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include:
4-Methoxyphenyl derivatives: These compounds share the methoxyphenyl group and may exhibit similar chemical reactivity and biological activity.
Pyrazole derivatives: Compounds containing the pyrazole ring can have comparable pharmacological properties.
Isoxazole derivatives: These compounds may have similar applications in medicinal chemistry and materials science.
The uniqueness of 6-(4-METHOXYPHENYL)-N~4~-[1-(4-METHOXYPHENYL)-3-METHYL-1H-PYRAZOL-5-YL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H23N5O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-15-13-23(31(29-15)18-7-11-20(34-4)12-8-18)28-25(32)21-14-22(17-5-9-19(33-3)10-6-17)27-26-24(21)16(2)30-35-26/h5-14H,1-4H3,(H,28,32) |
InChI Key |
OFVOBNHVUYIYOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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